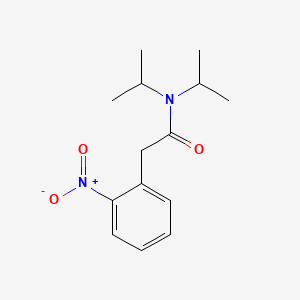![molecular formula C20H24N2O3 B5771771 1-(3-methoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5771771.png)
1-(3-methoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine, commonly known as MMP, is a synthetic compound that belongs to the class of piperazine derivatives. MMP has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of MMP is not yet fully understood. However, studies have shown that MMP acts on the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, anxiety, and cognitive function. MMP has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMP has been found to have various biochemical and physiological effects. Studies have shown that MMP can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. MMP has also been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which suggests that it has anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MMP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, which makes it readily available for research purposes. MMP has also been found to have a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various diseases.
However, there are also some limitations associated with the use of MMP in lab experiments. MMP has not yet been extensively studied in humans, and its safety profile is not fully understood. Therefore, caution should be exercised when using MMP in lab experiments, and further studies are needed to establish its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on MMP. One potential area of research is the development of MMP-based drugs for the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's. Another area of research is the study of the mechanism of action of MMP and its effects on the serotonin and dopamine receptors. Further studies are also needed to establish the safety and efficacy of MMP in humans and to determine the optimal dosage and administration route.
Conclusion
In conclusion, 1-(3-methoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine (MMP) is a synthetic compound that has shown potential therapeutic applications in various diseases. MMP has anti-inflammatory, antioxidant, and neuroprotective effects and acts on the serotonin and dopamine receptors in the brain. MMP has several advantages for lab experiments, but caution should be exercised when using it, and further studies are needed to establish its safety and efficacy. There are several future directions for the research on MMP, including the development of MMP-based drugs for the treatment of neuroinflammatory diseases and the study of its mechanism of action and effects on the serotonin and dopamine receptors.
Synthesemethoden
MMP can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 4-methylphenol to form 3-methoxy-4-methylbenzaldehyde. This intermediate product is then reacted with piperazine in the presence of acetic anhydride to form 1-(3-methoxyphenyl)-4-(4-methylphenoxy) piperazine. Finally, the acylation of the piperazine nitrogen atom with acetic anhydride yields the desired product, 1-(3-methoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine.
Wissenschaftliche Forschungsanwendungen
MMP has shown potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. Studies have also shown that MMP has anti-inflammatory, antioxidant, and neuroprotective effects. MMP has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which makes it a promising candidate for the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-6-8-18(9-7-16)25-15-20(23)22-12-10-21(11-13-22)17-4-3-5-19(14-17)24-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQGNTUHGYRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
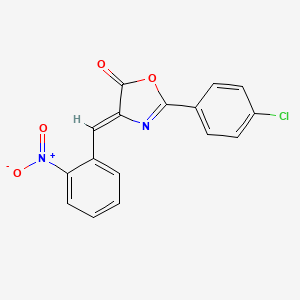
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5771714.png)
![N-[(1-naphthylamino)carbonothioyl]acetamide](/img/structure/B5771724.png)
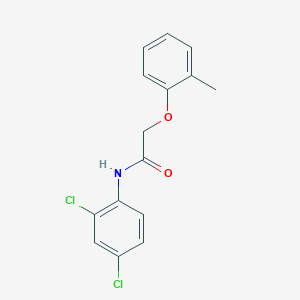
![methyl [(4-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5771739.png)
![isopropyl 4-({[(4-chlorophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B5771751.png)
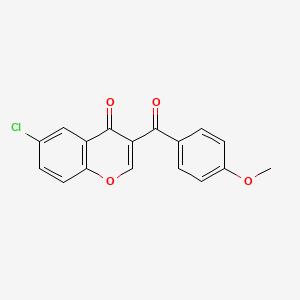
![1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5771760.png)
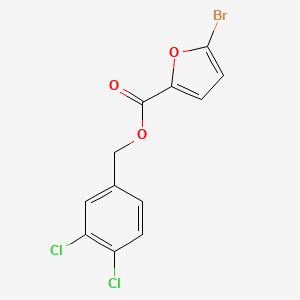
![3-[(3,4-dimethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5771777.png)
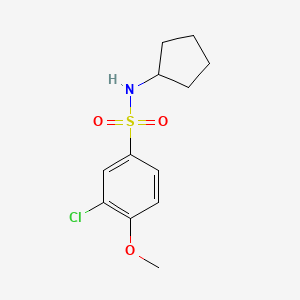
![N-(4-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5771784.png)
